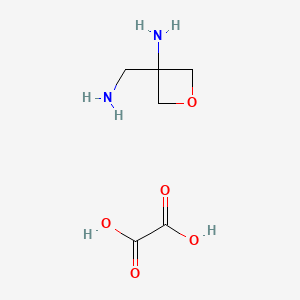

3-(Aminomethyl)oxetan-3-amine oxalate

Description

Significance of Four-Membered Heterocycles in Modern Organic Synthesis

Four-membered heterocyclic compounds, despite their inherent ring strain, are crucial building blocks in modern organic synthesis. nih.govnih.gov This strain, which makes them reactive intermediates, also provides a driving force for a variety of chemical transformations, including ring-opening and ring-expansion reactions. beilstein-journals.orgacs.org This reactivity allows chemists to access a diverse array of more complex molecular architectures that would be challenging to synthesize through other means. The unique stereoelectronic properties of these strained rings, such as altered bond angles and lengths, can also impart specific conformational constraints on molecules, a feature that is highly valuable in the design of biologically active compounds. acs.org

The Oxetane (B1205548) Ring System as a Versatile Scaffold for Molecular Design

The oxetane ring, in particular, has emerged as a versatile and highly sought-after scaffold in molecular design, especially within the realm of medicinal chemistry. beilstein-journals.orgacs.org Its small, polar, and three-dimensional nature offers a unique combination of properties. beilstein-journals.orgacs.org The incorporation of an oxetane motif can significantly influence a molecule's physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability. nih.govnih.gov Notably, 3,3-disubstituted oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups. acs.orgnih.govrsc.org This bioisosteric replacement can lead to improved pharmacokinetic profiles by, for instance, blocking metabolically susceptible sites without the associated increase in lipophilicity that a gem-dimethyl group would confer. acs.orgnih.gov The oxygen atom in the oxetane ring can also act as a hydrogen bond acceptor, further influencing molecular interactions. acs.org

Properties

IUPAC Name |

3-(aminomethyl)oxetan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZDRMGAUJSRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl Oxetan 3 Amine and Its Oxalate Salt

Strategies for Oxetane (B1205548) Ring Construction

The formation of the high-strain oxetane ring is a primary challenge in the synthesis of these molecules. acs.org Methodologies can be broadly categorized into the de novo construction of the four-membered ring, which includes cyclization reactions and cycloadditions. beilstein-journals.orgmagtech.com.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone of oxetane synthesis, involving the formation of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond to close the ring. acs.orgmagtech.com.cn These reactions typically start from a functionalized acyclic precursor.

The most prevalent method for forming the oxetane ring via C-O bond formation is the intramolecular Williamson ether synthesis. beilstein-journals.orgacs.org This approach involves the cyclization of a 1,3-halo-alcohol or a related substrate with a leaving group at one end and a nucleophilic alcohol at the other, typically under basic conditions. acs.org The kinetics for the formation of a four-membered ring are generally slower compared to three-, five-, or six-membered rings, making this a challenging transformation that often requires good leaving groups and strong bases. acs.org

A common precursor for this cyclization is a 1,3-diol, which can be selectively functionalized to install a leaving group, such as a tosylate or mesylate, at one of the hydroxyl positions before cyclization. acs.org For instance, the synthesis of 3,3-disubstituted oxetanes has been achieved starting from a diol, followed by cyclization and subsequent functional group manipulation. acs.org

| Precursor Type | Reagents & Conditions | Key Features |

| 1,3-Halo-alcohols | Base (e.g., KOH, NaH, KOtBu) | Classic Williamson etherification; success is substrate-dependent due to competing reactions like Grob fragmentation. acs.orgbeilstein-journals.org |

| 1,3-Diols | 1. Activation of one hydroxyl (e.g., TsCl, MsCl) 2. Base | Versatile approach allowing for stereocontrolled synthesis of substituted oxetanes. acs.org |

| Epoxides | Nucleophilic opening followed by conversion and cyclization | Ring-expansion strategy where an epoxide is opened to generate the 1,3-substituted precursor for cyclization. acs.orgacs.org |

Although less common than C-O bond forming strategies, C-C bond forming cyclizations represent a powerful alternative for constructing the oxetane skeleton. acs.org These methods have been gaining traction and offer unique pathways to complex oxetane structures. One such approach involves the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization, which allows for the synthesis of a wide variety of substituted oxetanes from enantioenriched alcohols with complete retention of configuration. nih.gov Another strategy is the oxidative cyclization of Michael adducts derived from malonates and chalcones, which can yield highly functionalized oxetanes with high diastereoselectivity under specific solvent conditions. acs.orgorganic-chemistry.org

| Method | Catalysts/Reagents | Substrates | Outcome |

| Rhodium-Catalyzed O-H Insertion/Cyclization | Rhodium catalysts | Diazo compounds and alcohols with leaving groups | Access to highly substituted and fused oxetane bicycles. nih.gov |

| Oxidative Cyclization | Iodosobenzene (PhIO) and Tetrabutylammonium iodide (Bu4NI) | Michael adducts of malonates and chalcones | Divergent synthesis of oxetanes or cyclopropanes depending on solvent. acs.orgorganic-chemistry.org |

| Copper-Catalyzed Intramolecular O-vinylation | CuI, 1,10-phenanthroline | γ-bromohomoallylic alcohols | Formation of 2-methyleneoxetanes via a 4-exo ring closure. organic-chemistry.org |

Photochemical Cycloaddition Reactions in Oxetane Synthesis

The Paternò–Büchi reaction is the most prominent photochemical method for synthesizing oxetanes. nih.govwikipedia.org It is a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state. nih.govnih.gov First reported by Emanuele Paternò in 1909 and later established by George Büchi, this reaction is a versatile and atom-economical way to construct the four-membered ether ring. nih.govwikipedia.orgslideshare.net

The reaction is typically initiated by UV light irradiation to excite the carbonyl compound. acs.org However, recent advancements have enabled this reaction using visible light through the use of a suitable photocatalyst that facilitates triplet energy transfer to the carbonyl substrate. acs.org This modification enhances the safety, scalability, and applicability of the Paternò–Büchi reaction, avoiding the potential for side-product formation often associated with high-energy UV light. acs.orgacs.org The reaction's stereoselectivity and regioselectivity can be influenced by factors such as the choice of solvent and the electronic properties of the substrates. organic-chemistry.orgslideshare.net

| Reaction Variant | Light Source | Key Features | Substrate Examples |

| Classic Paternò–Büchi | UV Light | Direct excitation of the carbonyl compound. acs.org | Benzaldehyde and 2-methyl-2-butene. wikipedia.org |

| Visible-Light-Mediated | Visible Light + Photocatalyst (e.g., Iridium-based) | Relies on triplet energy transfer; milder conditions. acs.org | α-ketoesters and simple alkenes. beilstein-journals.org |

| Diastereoselective | UV Light | Irradiation of aromatic aldehydes and silyl (B83357) enol ethers. organic-chemistry.org | Aromatic aldehydes and N-acyl enamines. organic-chemistry.org |

Biocatalytic Platforms for Chiral Oxetane Formation

The demand for enantiomerically pure pharmaceuticals has spurred the development of biocatalytic methods for synthesizing chiral building blocks. nih.gov While biocatalysis is well-established for many transformations, its application to oxetane synthesis is a more recent development. nih.govresearchgate.net A novel biocatalytic platform has been developed using an engineered halohydrin dehalogenase (HHDH) for the enantioselective formation of chiral oxetanes. nih.govresearchgate.net

This enzymatic approach facilitates the preparative-scale synthesis of chiral oxetanes with high efficiency and excellent enantioselectivity (up to >99% e.e.). researchgate.net The process can be scaled for large-scale transformations at high substrate concentrations and can be integrated into a one-pot, one-catalyst cascade system. nih.govresearchgate.net This work expands the enzymatic toolbox for non-natural reactions and highlights the synthetic potential of halohydrin dehalogenases. nih.gov

| Enzyme System | Reaction Type | Substrates | Key Advantages |

| Engineered Halohydrin Dehalogenase (HHDH) | Enantioselective dehalogenation/cyclization | γ-haloalcohols | High efficiency, excellent enantioselectivity (>99% e.e.), scalable, one-pot cascade potential. nih.govresearchgate.netresearchgate.net |

Introduction of the Aminomethyl Moiety on the Oxetane Core

Once the 3-substituted oxetane core is established, the next critical phase is the introduction of the aminomethyl group to form the precursor for 3-(aminomethyl)oxetan-3-amine (B8734408). A common strategy involves starting with a precursor that already contains a nitrogen functionality or a group that can be readily converted to an amine.

One documented route starts from 3-(bromomethyl)oxetane-3-carboxylic acid. google.com In this process, the carboxylic acid is converted to an isocyanate intermediate using an azide (B81097) reagent like diphenylphosphoryl azide (DPPA). This intermediate can then be trapped with an alcohol to form a carbamate (B1207046). Subsequent chemical steps would involve converting the bromomethyl group to an aminomethyl group and deprotecting the carbamate to reveal the second amine. google.com

Another approach utilizes oxetan-3-one as a versatile starting material. nih.govenamine.net Reductive amination or nucleophilic addition to the ketone can install an amino group at the 3-position. The resulting 3-aminooxetane can then be further functionalized. For example, a Horner-Wadsworth-Emmons reaction on oxetan-3-one can yield methyl (oxetan-3-ylidene)acetate, which can then undergo an aza-Michael addition with an appropriate amine to introduce a functionalized side chain at the 3-position, which could be further elaborated into an aminomethyl group. mdpi.com

A synthetic sequence for a related compound, 3-aminomethyl-3-(hydroxymethyl)oxetane, involves the reduction of a nitro group. The synthesis begins by forming a nitromethyl derivative from oxetane, which is then converted to 3-(nitromethylene)oxetane. A subsequent catalytic reduction of the nitro group yields the aminomethyl derivative. A similar strategy could be envisioned where a dinitrogen precursor on the oxetane ring is selectively reduced.

| Starting Material | Key Transformation | Reagents | Intermediate/Product |

| 3-(Bromomethyl)oxetane-3-carboxylic acid | Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), Alcohol | N-[3-(bromomethyl)oxetan-3-yl]carbamate intermediate. google.com |

| Oxetan-3-one | Horner-Wadsworth-Emmons & Aza-Michael Addition | Phosphonate (B1237965) reagents, Amines (e.g., 3-N-Boc-aminoazetidine) | 3-substituted 3-(acetoxymethyl)oxetane derivatives. mdpi.com |

| Oxetan-3-one | Reductive Amination | Amine, Reducing Agent | 3-Aminooxetane derivatives. nih.gov |

| Oxetane | Nitromethane (B149229) addition & Reduction | Nitromethane, Base, Pd(OH)₂/C, H₂ | 3-Aminomethyl-3-(hydroxymethyl)oxetane. |

The final step in preparing the title compound is the formation of the oxalate (B1200264) salt. This is typically achieved by treating the free base, 3-(aminomethyl)oxetan-3-amine, with oxalic acid in a suitable solvent, leading to crystallization of the more stable and handleable salt form. researchgate.net

Amination Reactions of Oxetane Precursors

Direct amination to form the geminal diamino structure of 3-(aminomethyl)oxetan-3-amine is synthetically challenging and not widely documented. However, the introduction of single amino groups to the oxetane ring is a well-established process and serves as a foundational concept. These reactions typically involve the nucleophilic substitution of a suitable leaving group at the C3 position.

A common strategy involves the conversion of a precursor like 3-hydroxyoxetane into a derivative with a better leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with an amine source. For instance, reaction with sodium azide followed by reduction (e.g., with triphenylphosphine (B44618) and subsequent hydrolysis or catalytic hydrogenation) yields the corresponding 3-aminooxetane. While this illustrates the principle of C-N bond formation on the oxetane ring, creating the target diamine requires a more complex precursor that already contains a second nitrogen-bearing functional group.

| Reaction Step | Reagents | Intermediate/Product | Purpose |

| Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(Tosyloxy)oxetane | Convert hydroxyl to a good leaving group. |

| Substitution | Sodium Azide (NaN₃) | 3-Azidooxetane | Introduce a nitrogen-containing group. |

| Reduction | H₂, Pd/C or LiAlH₄ | 3-Aminooxetane | Convert the azide to a primary amine. |

Reduction Pathways from Nitro-Containing Oxetane Derivatives

A highly effective and versatile method for synthesizing 3-(aminomethyl)oxetan-3-amine involves the reduction of a dinitro precursor. This pathway leverages the electron-withdrawing nature of the nitro group to facilitate C-C bond formation and subsequently reduces both nitro groups to the desired amines. The logical precursor for this transformation is 3-nitro-3-(nitromethyl)oxetane.

The synthesis of this dinitro compound would typically begin with oxetan-3-one. A Henry reaction with nitromethane would yield 3-hydroxy-3-(nitromethyl)oxetane. The hydroxyl group could then be substituted for a second nitro group, although this can be a challenging transformation. A more direct approach might involve a reaction between a suitable oxetane precursor and a dinitromethane (B14754101) salt.

Once the 3-nitro-3-(nitromethyl)oxetane precursor is obtained, the simultaneous reduction of both nitro groups is required. Several methods are effective for the reduction of aliphatic nitro compounds to primary amines. commonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is often the method of choice due to its clean nature. commonorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are typically used under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org The conditions must be carefully controlled to avoid potential ring-opening of the strained oxetane, although the oxetane ring is generally stable under many hydrogenation conditions.

Metal-Acid Systems: Reagents like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in an acidic medium provide alternative methods for nitro group reduction. commonorganicchemistry.comechemi.com These methods are robust and tolerate a range of functional groups.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting aliphatic nitro compounds into amines. commonorganicchemistry.com

| Reducing Agent | Typical Conditions | Advantages | Potential Considerations |

| H₂ / Pd/C | H₂ gas, Methanol or Ethanol solvent | High yield, clean reaction. commonorganicchemistry.com | Catalyst cost, potential for side reactions with other reducible groups. |

| Raney Nickel | H₂ gas, Ethanol solvent | Effective alternative to Pd/C, useful if dehalogenation is a concern. wikipedia.org | Pyrophoric nature of the catalyst. |

| Iron (Fe) / Acid | Fe powder, Acetic Acid or HCl | Inexpensive, mild conditions. echemi.com | Requires workup to remove iron salts. |

| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | Mild, good for substrates with other reducible groups. echemi.com | Stoichiometric amounts of tin salts are produced. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent. commonorganicchemistry.com | Highly reactive, not chemoselective, can reduce other functional groups. |

Strecker Synthesis and its Applications in Oxetane Amino Acid Chemistry

The Strecker synthesis is a classic method for producing α-amino acids from aldehydes or ketones. chemistnotes.comwikipedia.org By adapting this methodology, it can be a viable route to 3-(aminomethyl)oxetan-3-amine. The synthesis would start with oxetan-3-one as the ketone component.

The reaction involves three components: oxetan-3-one, a cyanide source (such as KCN or NaCN), and an ammonia (B1221849) source (like ammonium (B1175870) chloride, NH₄Cl). These react to form an α-aminonitrile intermediate, in this case, 3-amino-3-cyanooxetane. wikipedia.orgorganic-chemistry.org

Instead of hydrolyzing the nitrile group to a carboxylic acid (which would lead to an oxetane-based amino acid), the nitrile can be reduced to a primary amine. nrochemistry.com This reduction directly yields the target compound, 3-(aminomethyl)oxetan-3-amine (which is also known as 3-amino-3-(aminomethyl)oxetane).

Step 1: Formation of α-Aminonitrile Oxetan-3-one reacts with ammonia to form an imine intermediate, which is then attacked by the cyanide ion to yield 3-amino-3-cyanooxetane. wikipedia.org

Step 2: Reduction of the Nitrile The resulting α-aminonitrile is then subjected to reduction. Powerful reducing agents are required for this transformation. Catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) can effectively convert the nitrile group into an aminomethyl group, thus completing the synthesis of the diamine. nrochemistry.com

This two-step, one-pot approach is an efficient way to construct the C(NH₂)(CH₂NH₂) moiety on the oxetane ring.

Henry Reaction and Related Methodologies for Aminomethyl Group Introduction

The Henry reaction, or nitroaldol reaction, provides another strategic pathway to the necessary precursors for 3-(aminomethyl)oxetan-3-amine. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.

Starting with oxetan-3-one and nitromethane in the presence of a base, the initial product is 3-hydroxy-3-(nitromethyl)oxetane. wikipedia.org This intermediate contains both the required carbon skeleton and one of the two necessary nitrogen atoms (in the form of a nitro group).

To complete the synthesis, two further transformations are required:

Conversion of the Hydroxyl Group to an Amine: The tertiary alcohol can be converted into an amine. This is a multi-step process, for example, via conversion to a leaving group (like a tosylate) followed by substitution with azide and subsequent reduction, or via a Ritter reaction if conditions permit.

Reduction of the Nitro Group: The nitro group must be reduced to a primary amine, as described in section 2.2.2.

These two steps can sometimes be performed concurrently. For example, catalytic hydrogenation with certain catalysts could potentially reduce the azide (from the hydroxyl substitution) and the nitro group in a single step. This route offers significant flexibility but requires more synthetic steps compared to the Strecker pathway.

Formation of Oxalate Salts of Amines

Once the free base 3-(aminomethyl)oxetan-3-amine has been synthesized and isolated, it is often converted to a more stable, crystalline salt for purification, handling, and storage. The oxalate salt is a common choice due to its tendency to form well-defined crystals.

General Principles of Amine Oxalate Salt Synthesis

The formation of an amine oxalate salt is a straightforward acid-base reaction. The basic nitrogen atoms of the amine react with the acidic protons of oxalic acid. Since 3-(aminomethyl)oxetan-3-amine is a diamine and oxalic acid is a dicarboxylic acid, the stoichiometry is crucial. Typically, a 1:1 molar ratio is used to form the diamine mono-oxalate salt.

The general procedure involves dissolving the amine free base in a suitable organic solvent, such as isopropanol (B130326) (IPA), ethanol, or acetone. sciencemadness.orggoogle.com A solution of oxalic acid (often oxalic acid dihydrate, though anhydrous can also be used) in the same or a miscible solvent is then added, usually dropwise, to the amine solution with stirring. sciencemadness.org The salt, being less soluble in the solvent than the individual reactants, precipitates out of the solution. google.com In some cases, the addition of a less polar anti-solvent, such as diethyl ether, can be used to induce or complete the precipitation. sciencemadness.org

| Parameter | Description | Common Examples |

| Solvent | Should dissolve the amine free base but have low solubility for the resulting oxalate salt. | Isopropanol (IPA), Ethanol, Acetone, Methanol. sciencemadness.orggoogle.comsciencemadness.org |

| Stoichiometry | The molar ratio of amine to oxalic acid. | 1:1 for the mono-oxalate salt of a diamine. sciencemadness.org |

| Procedure | Solutions of reactants are mixed, leading to precipitation. | Dropwise addition of acid solution to amine solution. |

| Induction | Methods to encourage precipitation if it does not occur spontaneously. | Cooling the mixture, adding an anti-solvent (e.g., diethyl ether). sciencemadness.org |

Crystallization Techniques for Oxalate Salt Isolation

The initial precipitate obtained from the salt formation reaction may require further purification to remove occluded solvent and impurities. Recrystallization is the most powerful technique for this purpose. pitt.edu

The principle of recrystallization is based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. libretexts.org The process involves the following steps:

Solvent Selection: An ideal solvent will dissolve the crude oxalate salt at an elevated temperature (near the solvent's boiling point) but not at room temperature or below. pitt.edu

Dissolution: The crude salt is dissolved in a minimal amount of the hot solvent to create a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance. As the solution cools, the solubility of the oxalate salt decreases, and it begins to form pure crystals, while impurities tend to remain dissolved in the solvent (the mother liquor). richmond.edu If crystallization does not initiate, it can be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure product. richmond.edu

Isolation and Washing: The purified crystals are collected by vacuum filtration. They are then washed with a small amount of cold solvent to remove any adhering mother liquor. richmond.edu

Drying: The final crystals are dried under vacuum to remove any residual solvent.

This process yields the 3-(Aminomethyl)oxetan-3-amine oxalate as a purified, crystalline solid with a sharp melting point.

Catalytic Approaches in Oxetane-Amine Synthesis

The synthesis of complex molecules containing the oxetane motif, such as 3-(aminomethyl)oxetan-3-amine, often requires sophisticated catalytic strategies to achieve high efficiency and selectivity. Modern catalysis provides powerful tools for forming carbon-nitrogen bonds and functionalizing heterocyclic structures under mild conditions. This section explores two prominent catalytic methodologies—ruthenium-catalyzed amination and photoredox-nickel dual catalysis—that are relevant to the synthesis and derivatization of oxetane-amines.

Ruthenium-Catalyzed Amination Processes

Ruthenium-based catalysts are highly effective for amination reactions, particularly through the "borrowing hydrogen" (BH) or "hydrogen autotransfer" pathway. nih.gov This methodology offers an atom-efficient and environmentally conscious alternative to traditional methods by using alcohols as starting materials to form amines, with water as the sole byproduct. nih.gov The general mechanism involves the temporary oxidation of an alcohol to an intermediate aldehyde or ketone by the ruthenium catalyst. This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was "borrowed" in the initial step. nih.gov

While direct synthesis of 3-(aminomethyl)oxetan-3-amine using this method is not extensively detailed, the principles are applicable for constructing C-N bonds in related structures. For instance, a diol precursor containing an oxetane ring could potentially be selectively aminated. The versatility of ruthenium catalysts allows for the amination of a wide range of primary and secondary alcohols with various alkyl and aryl amines. nih.gov The development of air-stable ruthenium(II) complexes has further enhanced the practicality of this method, enabling high conversions with low catalyst loading and a 1:1 ratio of alcohol to amine under more moderate temperatures. nih.gov The performance of these catalysts can be influenced by the size of the ruthenium nanoparticles when supported on materials like titania, affecting selectivity, especially in the synthesis of primary amines. rsc.org

Table 1: Examples of Ruthenium-Catalyzed Amination Reactions A summary of representative reactions showcasing the scope of ruthenium catalysis in amination.

| Catalyst System | Substrate | Aminating Agent | Conditions | Product Yield |

| Ru₃(CO)₁₂ / Phosphine Ligand | 1-Phenylethanol | Aliphatic Amines | 5 mol% Ru, 150 °C, 24 h | High |

| Air-stable Ru(II) Complex | 1-Phenylethanol | Aliphatic & Aromatic Amines | ≤2.0% catalyst loading | High Conversion |

| Titania-supported Ru Nanoparticles | 1-Octanol | Ammonia | Liquid Phase | 95% Selectivity |

Photoredox-Nickel Catalysis for Oxetane Derivatization

The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has emerged as a powerful strategy for forming challenging chemical bonds under exceptionally mild conditions. princeton.edu Specifically, dual photoredox-nickel catalysis enables the derivatization of saturated heterocycles like oxetanes by facilitating cross-coupling reactions that were previously difficult to achieve. nih.gov This approach has been successfully applied to the synthesis of aryl aminooxetanes. morressier.com

The general mechanism involves a photocatalyst that, upon excitation by visible light, generates an alkyl radical from a suitable precursor. nih.gov In the context of oxetane derivatization, an oxetanyl amino acid can be used as a building block. Through a decarboxylative process, a tertiary radical on the oxetane ring is generated. morressier.com Concurrently, a nickel catalyst cycles through various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) to couple this radical with a reaction partner, such as an aryl halide. princeton.edunih.gov The process involves the oxidative addition of the aryl halide to a Ni(0) species, followed by capture of the alkyl radical to form a Ni(III) intermediate. This intermediate then undergoes reductive elimination to yield the final cross-coupled product and regenerate the active nickel catalyst. princeton.edunih.gov

This strategy allows for the rapid construction of complex oxetane scaffolds with wide functional group tolerance, representing a significant advance in accessing these valuable medicinal chemistry motifs. morressier.com It has been shown to be effective for the arylation of C-H bonds on the oxetane ring and for coupling oxetane-containing fragments with various (hetero)aryl bromides. beilstein-journals.org

Table 2: Photoredox-Nickel Catalysis for Oxetane Functionalization Illustrative examples of using dual catalysis to create C-C bonds with the oxetane ring.

| Photocatalyst | Nickel Catalyst | Oxetane Substrate | Coupling Partner | Key Transformation |

| Iridium-based | NiBr₂·glyme | Oxetanyl amino acid | Aryl Halides | Decarboxylative C(sp³)–C(sp²) Coupling |

| Iridium-based | NiCl₂·glyme | Oxetane | (Hetero)aryl Bromides | α-Oxy C(sp³)–H Arylation |

Advanced Chemical Transformations and Functionalization of 3 Aminomethyl Oxetan 3 Amine Oxalate

Derivatization of Amine Functionalities in Oxetane (B1205548) Systems

The presence of two primary amine groups in 3-(aminomethyl)oxetan-3-amine (B8734408) allows for extensive functionalization, enabling the synthesis of diverse derivatives with tailored properties. These transformations typically target the nucleophilic nitrogen atoms for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation is a fundamental transformation for converting primary amines into stable amide derivatives. This reaction involves treating the diamine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The resulting amides are generally less basic and more stable than the parent amines. The reaction can be controlled to achieve mono- or di-acylation by adjusting the stoichiometry of the acylating agent. This derivatization is crucial for introducing a variety of functional groups and for constructing peptide-like structures or amide bioisosteres. researchgate.net

Table 1: Representative Acylation Reactions

| Acylating Agent | Base | Product |

| Acetyl Chloride | Triethylamine (B128534) | N,N'-(oxetane-3,3-diylbis(methylene))diacetamide |

| Benzoyl Anhydride | Pyridine | N,N'-(oxetane-3,3-diylbis(methylene))dibenzamide |

| Boc Anhydride | DMAP | Di-tert-butyl (oxetane-3,3-diylbis(methylene))dicarbamate |

Alkylation of the amine functionalities introduces alkyl substituents onto the nitrogen atoms, leading to secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. Common alkylating agents include alkyl halides and sulfates. Modern approaches, such as hydrogen-borrowing catalysis (also known as borrowing hydrogen), offer an efficient and atom-economical alternative to traditional alkylation. nih.gov This method uses alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., iridium), and produces water as the only byproduct. nih.gov The degree of alkylation can be managed by controlling the reaction conditions and the nature of the protecting groups, if any. nih.gov

Table 2: Examples of Alkylation Strategies

| Alkylating Agent | Method | Product Type |

| Methyl Iodide | Direct Alkylation | Secondary/Tertiary Amines, Quaternary Ammonium Salt |

| Benzyl Bromide | Direct Alkylation | N-benzylated secondary/tertiary amines |

| Ethanol | Hydrogen-Borrowing | N-ethylated secondary amines |

| Benzaldehyde | Reductive Amination | N-benzylated secondary amines |

Silylation is a common strategy for the protection of amine groups during multi-step syntheses. wikipedia.org The primary amines of 3-(aminomethyl)oxetan-3-amine can react with various silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA), to form N-silyl derivatives. wikipedia.orgresearchgate.net These silyl (B83357) amines are generally stable under neutral or basic conditions but are readily cleaved under acidic or fluoride-ion-mediated conditions, allowing for facile deprotection. The reaction is typically performed in an aprotic solvent in the presence of a base like triethylamine or imidazole (B134444) to scavenge the generated acid. gelest.com

Table 3: Common Silylating Agents for Amine Protection

| Silylating Agent | Abbreviation | Byproduct |

| Trimethylsilyl chloride | TMSCl | HCl |

| Bis(trimethylsilyl)acetamide | BSA | Acetamide |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide |

| Trimethylsilylimidazole | TMSI | Imidazole |

The primary amine groups can undergo N-nitrosation upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) under acidic conditions. jchr.orgnih.gov This reaction initially forms primary N-nitrosamines, which are unstable and can subsequently transform into diazonium ions. These highly reactive diazonium intermediates are valuable synthetic precursors that can be converted into a wide range of functional groups (e.g., hydroxyl, halides, azides) by reaction with appropriate nucleophiles. The transformation provides a powerful method for diversifying the functionality at the aminomethyl positions. Theoretical studies suggest that nitrosation can also proceed via a free radical mechanism in the presence of nitrogen oxides like NO and NO2. nist.gov

Reactivity of the Oxetane Ring System

The four-membered oxetane ring is characterized by significant ring strain (approximately 25.5 kcal/mol), which makes it susceptible to ring-opening reactions. beilstein-journals.org This reactivity is a cornerstone of its synthetic utility, providing access to highly functionalized 1,3-diols and their derivatives.

The cleavage of the C-O bonds in the oxetane ring is typically initiated by electrophilic activation of the ring oxygen, most commonly by a Brønsted or Lewis acid, followed by nucleophilic attack on one of the ring carbons. tandfonline.comresearchgate.net The regioselectivity of the nucleophilic attack on unsymmetrical oxetanes is governed by both steric and electronic factors. magtech.com.cn For 3,3-disubstituted oxetanes, the attack occurs at one of the equivalent C2 or C4 positions.

The synthetic utility of these ring-opening reactions is vast, as they provide a reliable method to generate linear, three-carbon chains with functional groups at the 1- and 3-positions. acs.orgnih.gov A wide variety of nucleophiles, including halides, oxygen, nitrogen, sulfur, and carbon nucleophiles, can be employed to yield diverse products. researchgate.net For instance, reaction with water under acidic conditions yields a diol, while reaction with alcohols provides a hydroxy ether. The stability of 3,3-disubstituted oxetanes can be significant, with some derivatives resisting ring-opening at temperatures up to 150°C, a feature that is critical in certain applications.

Table 4: Synthetic Utility of Oxetane Ring-Opening Reactions

| Nucleophile | Reagent Example | Product Core Structure |

| Oxygen | H₂O / H⁺ | 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol |

| Oxygen | CH₃OH / H⁺ | 1-(aminomethyl)-3-methoxy-2-(methoxymethyl)propan-2-amine |

| Halogen | HCl | 1-(aminomethyl)-3-chloro-2-(chloromethyl)propan-2-amine |

| Sulfur | H₂S / Lewis Acid | 1-(aminomethyl)-3-mercapto-2-(mercaptomethyl)propan-2-amine |

| Carbon | TMSCN / Lewis Acid | 4-amino-3-(aminomethyl)-4-cyanobutan-1-ol |

Ring-Expansion Reactions of Oxetanes

The significant ring strain of oxetanes (approximately 25.5 kcal/mol) makes them amenable to ring-expansion reactions, providing pathways to larger, oxygen-containing heterocyclic compounds. sioc-journal.cnnih.gov These transformations can be initiated through various mechanisms, including reactions with carbene precursors, metal-catalyzed cycloadditions, and nucleophilic rearrangements. sioc-journal.cn

One prominent method involves the reaction of oxetanes with diazo compounds, which serve as carbene precursors. sioc-journal.cn For instance, the reaction of 2-phenyloxetane (B1633447) with methyl diazoacetate, catalyzed by BF₃·OEt₂, results in the formation of both cis- and trans-3-phenyl-4-carbomethoxytetrahydrofuran. This transformation proceeds via the formation of an oxonium ylide intermediate, which then undergoes rearrangement. sioc-journal.cn Transition metal catalysts, such as rhodium and ruthenium, are also employed to generate carbenoids from diazo compounds for these ring-expansion reactions. nih.govnih.gov

Metal-catalyzed intermolecular and intramolecular cycloadditions represent another key strategy for oxetane ring expansion. sioc-journal.cn For example, vinyloxetanes can react with diazo substrates in the presence of a catalyst to yield medium-sized oxacycles through either a sioc-journal.cnresearchgate.net ring-expansion or a sioc-journal.cnnsf.gov insertion pathway, both stemming from a crucial oxonium ylide intermediate. acs.org

Nucleophilic ring expansion offers a further route for transforming the oxetane core. This can occur through intramolecular nucleophilic substitution, where a functional group appended to the oxetane ring attacks one of the ring carbons, leading to a larger heterocyclic system. acs.org The regioselectivity of ring-opening and subsequent expansion is a critical factor, often controlled by steric and electronic effects of the substituents on the oxetane ring. magtech.com.cn

| Reaction Type | Reagents/Catalysts | Product Type | Key Intermediate |

| Carbene Insertion | Diazo Compounds, BF₃·OEt₂, Rhodium/Ruthenium Catalysts | Tetrahydrofurans, 1,4-Dioxepines | Oxonium Ylide |

| Cycloaddition | Vinyloxetanes, Diazo Substrates | Medium-Sized Oxacycles | Oxonium Ylide |

| Nucleophilic Rearrangement | Internal Nucleophiles | Various Heterocycles | N/A |

Stereoselective Synthesis and Chiral Induction in Oxetane Derivatives

The synthesis of enantiomerically pure oxetane derivatives is of paramount importance, as stereochemistry plays a crucial role in determining the biological activity of pharmaceutical compounds. Several strategies have been developed for the stereoselective synthesis of and chiral induction in oxetane derivatives, including asymmetric desymmetrization, catalytic enantioselective additions to oxetanones, and stereocontrolled cyclization reactions.

Asymmetric desymmetrization of prochiral oxetanes is a powerful approach. For instance, the intramolecular ring-opening of 3-substituted oxetanes catalyzed by a chiral Brønsted acid allows for the creation of functionalized chiral building blocks. nsf.govresearchgate.netrsc.org This method has been successfully applied to generate all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.govresearchgate.net

Catalytic enantioselective additions to oxetan-3-one provide direct access to chiral 3-substituted oxetanols. An iridium-tol-BINAP catalyst has been utilized for the 2-propanol-mediated reductive coupling of racemic branched allylic acetates with oxetan-3-one, yielding highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov This method is notable for its ability to form congested acyclic vicinal tertiary-quaternary centers with high regioselectivity. nih.gov

Furthermore, stereoselective synthesis can be achieved through various cycloaddition and cyclization strategies. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, can be rendered enantioselective using chiral catalysts, such as a hydrogen-bonding chiral iridium photocatalyst, to deliver oxetane products in excellent enantiomeric excess. nih.gov Similarly, chiral Cu(II) complexes can catalyze the formal [2+2] cycloaddition between silyl enol ethers and trifluoropyruvate to produce polysubstituted oxetanes with high diastereoselectivity and enantioselectivity. beilstein-journals.org Stereocontrolled synthesis of substituted oxetanes can also be achieved from 1,3-diols through a Williamson etherification protocol, where the stereochemistry of the diol dictates the final product's configuration. acs.org

| Strategy | Catalyst/Reagent | Starting Material | Product | Key Feature |

| Asymmetric Desymmetrization | Chiral Brønsted Acid | 3-Substituted Oxetane | Chiral Functionalized Acyclic Compound | Ring-opening of a prochiral molecule |

| Catalytic Enantioselective Addition | Iridium-tol-BINAP | Oxetan-3-one, Allylic Acetate | Chiral α-Stereogenic Oxetanol | Creation of quaternary stereocenter |

| Enantioselective Paternò–Büchi | Chiral Iridium Photocatalyst | Quinolone, Ketoester | Chiral Fused Oxetane | [2+2] photocycloaddition |

| Formal [2+2] Cycloaddition | Chiral Cu(II) Complex | Silyl Enol Ether, α-Ketoester | Chiral Polysubstituted Oxetane | High diastereoselectivity and enantioselectivity |

Oxetane-Based Bioisosterism and Amino Acid Analogs

The oxetane moiety is frequently employed in medicinal chemistry as a bioisostere for common functional groups like gem-dimethyl and carbonyl groups. nih.gov Its unique properties—polarity, metabolic stability, and three-dimensional structure—can improve the physicochemical and pharmacokinetic profiles of drug candidates. drughunter.com

Oxetane-containing amino acids are valuable building blocks for introducing the oxetane scaffold into peptides and other bioactive molecules. A common precursor for these syntheses is oxetan-3-one. acs.org A straightforward route involves the Horner–Wadsworth–Emmons reaction of oxetan-3-one with a phosphonate (B1237965) reagent to form methyl (oxetan-3-ylidene)acetate. bohrium.com This intermediate can then undergo an aza-Michael addition with various amines to yield 3-substituted 3-(acetoxymethyl)oxetane compounds, which are novel heterocyclic amino acid derivatives. bohrium.com

Another approach involves the conjugate addition of α-amino esters to 3-(nitromethylene)oxetane, followed by reduction of the nitro group. researchgate.net This method allows for the incorporation of the oxetane ring as a replacement for an amide C=O bond in a peptide backbone, creating a new class of peptidomimetics. researchgate.net

Replacing the metabolically labile amide bond with a stable surrogate is a common strategy in drug design. nih.gov Amino-oxetanes serve as effective amide bioisosteres, and several synthetic methods have been developed to generate them. nih.govthieme.de

One robust and scalable method is a two-step, strain-release-driven synthesis starting from the commercially available oxetan-3-one. nih.govresearchgate.net This procedure involves the formation of a stable amine-benzotriazole intermediate, which then reacts with various organometallic reagents (e.g., Grignard reagents) under mild conditions to afford a wide range of 3-amino-oxetanes in good to high yields. nih.govresearchgate.net The reaction is driven by the relief of ring strain in the four-membered ring. researchgate.net

An alternative strategy is the defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines. nih.govspringernature.com In this reaction, the oxetane sulfonyl fluoride (B91410) undergoes a loss of SO₂ and a fluoride ion upon warming to generate a planar oxetane carbocation intermediate. thieme.denih.gov This electrophilic intermediate then couples with a wide range of primary and secondary amines, providing a direct route to 3-aryl-3-amino oxetanes. thieme.despringernature.com This method is particularly powerful as it mimics a typical amidation, allowing for the use of vast, commercially available amine libraries for late-stage functionalization. nih.gov

| Strategy | Key Reagents | Key Intermediate | Advantages |

| Strain-Release Synthesis | Oxetan-3-one, Benzotriazole, Grignard Reagents | Amine-benzotriazole adduct | Scalable, modular, broad scope, mild conditions |

| Defluorosulfonylative Coupling | 3-Aryloxetane Sulfonyl Fluorides, Amines | Oxetane carbocation | High functional group tolerance, mimics amidation, utilizes amine libraries |

Cross-Coupling Reactions for Oxetane Diversification (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are widely used for the diversification of heterocyclic scaffolds. bohrium.com These methods can be applied to pre-functionalized oxetanes to introduce a variety of substituents, expanding the accessible chemical space.

The Suzuki-Miyaura reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. For oxetane diversification, an oxetane derivative bearing a halide (e.g., bromide or chloride) can be coupled with various aryl or heteroaryl boronic acids. For example, the diversification of oxetane amino acid derivatives has been achieved through Suzuki–Miyaura cross-coupling of a corresponding brominated precursor with different boronic acids. bohrium.com This approach is valuable for the late-stage functionalization of complex molecules, as demonstrated in the synthesis of an oxetane analogue of a cathepsin K inhibitor, which involved a Suzuki coupling step. researchgate.net

Beyond traditional palladium catalysis, other cross-coupling methods are emerging. A synergistic combination of photoredox and nickel catalysis has been employed to couple an oxetanyl amino acid building block with abundant aryl halides. researchgate.net This decarboxylative strategy harnesses challenging tertiary radicals and provides rapid access to diverse oxetane scaffolds with broad functional group tolerance. researchgate.net These cross-coupling methodologies are essential for rapidly generating libraries of oxetane-containing compounds for structure-activity relationship (SAR) studies in drug discovery.

Computational and Theoretical Investigations of Oxetane Containing Systems

Quantum Chemical Studies on Oxetane (B1205548) Ring Reactivity and Strain

The reactivity of the oxetane ring is largely governed by its inherent ring strain. Quantum chemical studies, particularly using Density Functional Theory (DFT), are instrumental in quantifying this strain and understanding its chemical consequences.

The four-membered oxetane ring forces its endocyclic bond angles to deviate significantly from the ideal tetrahedral value of 109.5°. This deviation results in substantial ring strain, calculated to be approximately 25.5 kcal/mol (106 kJ/mol). beilstein-journals.orgresearchgate.net This value is comparable to that of highly reactive oxiranes (27.3 kcal/mol) and significantly greater than that of the more stable five-membered tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This high strain energy is a key factor in the characteristic ring-opening reactions of oxetanes. beilstein-journals.orgresearchgate.net

Computational methods, such as designing homodesmotic reactions, are employed to calculate the strain energy of various oxetane derivatives. nih.gov These calculations help in screening novel oxetane-based monomers for specific applications by predicting their stability and reactivity. nih.gov Furthermore, quantum chemical calculations can elucidate subtle electronic effects, such as the two-point hydrogen-bonding interactions responsible for the molecular recognition of certain oxetane enantiomers. researchgate.net The strained C–O–C bond angle also makes the oxygen lone pairs more accessible, enhancing oxetane's properties as a Lewis base and a strong hydrogen-bond acceptor. beilstein-journals.orgbeilstein-journals.org

| Compound | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Oxirane | 3 | 27.3 |

| Oxetane | 4 | 25.5 |

| Tetrahydrofuran | 5 | 5.6 |

Analysis of Intermolecular Interactions in Oxalate (B1200264) Salts

The solid-state structure and properties of 3-(Aminomethyl)oxetan-3-amine (B8734408) oxalate are dictated by a complex network of intermolecular interactions. Computational analysis is key to deciphering these forces, particularly the hydrogen bonds that define the crystal lattice.

In oxalate salts, hydrogen bonds are the primary interactions governing crystal packing. The presence of multiple hydrogen bond donors (the protonated amine groups, N-H) and acceptors (the oxalate oxygens, C=O and C-O⁻) in 3-(Aminomethyl)oxetan-3-amine oxalate leads to the formation of robust and extensive hydrogen-bonding networks. nih.govnih.gov

Common interactions observed in similar amine oxalate salts include strong N⁺–H⋯O⁻ bonds, which are partially covalent in nature, as well as weaker C–H⋯O interactions. nih.govjournalspress.com These bonds link cations and anions into specific arrangements, often forming layered structures or complex three-dimensional frameworks. nih.govjournalspress.com The geometry and strength of these hydrogen bonds can be evaluated using topological parameters and charge density analysis from quantum chemical calculations. nih.gov For instance, the analysis of electron density at bond critical points (BCP) can differentiate between strong, medium, and weak hydrogen bonds. nih.gov In some structures, a single oxygen atom can act as an acceptor for multiple hydrogen bonds, a feature that adds complexity to the crystal packing. nih.gov

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| N⁺–H (Ammonium) | O⁻ (Oxalate) | N⁺–H⋯O⁻ | Strong, charge-assisted, primary interaction defining the salt structure. nih.gov |

| O–H (Hydroxyl/Acid) | O (Oxalate) | O–H⋯O | Strong interaction, often forming motifs like tetramers. nih.gov |

| C–H (Aliphatic/Aromatic) | O (Oxalate) | C–H⋯O | Weak interaction, contributes to stabilizing the overall 3D packing. nih.govjournalspress.com |

The specific and directional nature of hydrogen bonds acts as a guiding principle for the self-assembly of ions into a predictable supramolecular architecture. journalspress.com In oxalate salts, these interactions can give rise to chains, sheets, or more intricate three-dimensional networks. journalspress.com The interplay between strong, charge-assisted hydrogen bonds and weaker, secondary interactions determines the final crystal structure and its associated physical properties.

Beyond simple crystal formation, recent studies have shown that oxalate ions can self-assemble into ordered, fibrillar nanostructures, a phenomenon previously associated with larger biomolecules. researchgate.netresearchgate.net This highlights that the principles of supramolecular assembly for oxalates can extend beyond traditional crystallography to the formation of alternative, biologically relevant organizations. researchgate.net The assembly is driven by the same fundamental non-covalent interactions, demonstrating the versatility of the oxalate anion in forming ordered supramolecular structures.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly DFT, is a cornerstone for elucidating the detailed mechanisms of chemical reactions involving oxetanes. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

For oxetane-containing systems, this approach has been successfully applied to understand mechanisms such as ring-opening polymerizations. rsc.org Calculations can determine the activation energies for each step, revealing the reaction's feasibility and kinetics. For example, studies on the cationic ring-opening polymerization of oxetane show that the process involves the oxygen atom of an incoming oxetane molecule attacking a carbon atom of the protonated oxetane cation. rsc.org

Vibrational analysis is used to confirm that calculated structures correspond to energy minima (reactants, products) or first-order saddle points (transition states). rsc.org Furthermore, tracing the intrinsic reaction coordinate (IRC) from a transition state confirms that it correctly connects the intended reactant and product, providing a complete and validated mechanistic pathway. rsc.org These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling in Oxetane Research

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their physicochemical properties. mdpi.comorientjchem.org This is achieved by developing mathematical models based on a set of calculated molecular descriptors.

In the context of oxetane research, QSPR can be used to predict properties such as solubility, lipophilicity, metabolic stability, or the performance of derived polymers. nih.gov The process involves several key steps:

Descriptor Calculation: For a series of oxetane derivatives, a wide range of molecular descriptors are calculated. These can include topological indices, constitutional descriptors (e.g., atom counts), and quantum-chemical descriptors. nih.gov

Model Building: Statistical methods are used to build a model that links a subset of these descriptors to the experimental property of interest.

Validation: The predictive power of the model is rigorously tested using both internal and external validation sets of compounds to ensure its reliability. mdpi.com

A successful QSPR model can be used to screen virtual libraries of novel oxetane derivatives, prioritizing the synthesis of compounds with the most promising properties and accelerating the discovery process. nih.govnih.gov For example, computational screening of oxetane monomers has been used to predict properties like heats of formation and crystal densities, identifying candidates for energetic polymer applications. nih.gov

Applications in Advanced Chemical Synthesis and Chemical Biology Research

Strategic Use as Precursors in Pharmaceutical Research and Development

In the quest for novel therapeutics, the design and synthesis of molecules with improved pharmacological profiles is paramount. 3-(Aminomethyl)oxetan-3-amine (B8734408) oxalate (B1200264) serves as a key precursor, enabling medicinal chemists to access novel chemical space and develop drug candidates with enhanced properties.

The 3,3-disubstituted oxetane (B1205548) scaffold, a core feature of 3-(Aminomethyl)oxetan-3-amine oxalate, is increasingly utilized in drug discovery. nih.gov This is due to the oxetane ring's ability to act as a bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties. nih.gov The incorporation of an oxetane can lead to significant improvements in a drug candidate's physicochemical properties, such as aqueous solubility and metabolic stability, without substantially increasing its lipophilicity. acs.org

The diamine nature of 3-(Aminomethyl)oxetan-3-amine allows it to serve as a versatile scaffold for the synthesis of a variety of targeted drug candidates, including kinase inhibitors. nih.gov Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk The development of small molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk The rigid, three-dimensional structure of the oxetane core in 3-(Aminomethyl)oxetan-3-amine can be exploited to orient pendant chemical groups in specific vectors, enabling precise interactions with the kinase active site. nih.gov This can lead to the development of highly potent and selective inhibitors.

The unique electronic and steric properties of the oxetane ring can be leveraged to modulate the interaction of a molecule with its biological target. A notable example is the use of an amino-oxetane as a bioisosteric replacement for an amide linker in the development of inhibitors for the E1-subunit of the pyruvate (B1213749) dehydrogenase complex (PDH E1). cam.ac.uk PDH E1 is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a crucial role in cellular metabolism. cam.ac.uk

In a study focused on developing selective inhibitors of PDH E1, researchers found that replacing an ester linker in a series of thiamine analogues with a more stable amide linker led to a significant reduction in binding affinity. cam.ac.uk However, by employing an amino-oxetane to mimic the amide bond, the affinity was restored to a level comparable to the original ester-containing compounds. cam.ac.uk The amino-oxetane-containing compound 24 was found to be a potent and selective inhibitor of PDH E1, with a KI value in the low nanomolar range. cam.ac.uk The greater separation between the carbon and oxygen atoms in the 3-amino-oxetane isostere (2.2 Å) compared to an amide (1.2 Å) allows the oxetane oxygen to coordinate with a magnesium ion in the enzyme's active site, contributing to the enhanced affinity. cam.ac.uk

| Compound | Linker Type | Scaffold | % Inhibition of PDH E1 at 10 µM | IC50 (µM) | KI (nM) |

|---|---|---|---|---|---|

| 17 | Ester | Thiophene | > 90 | 0.99 ± 0.14 | 4.95 |

| 18 | Amide | Thiophene | 28 ± 2 | 65 ± 5 | - |

| 24 | Amino-oxetane | Thiophene | 65 ± 3 | 0.99 ± 0.14 | 4.95 |

Deployment as Research Probes in Mechanistic Biochemical Studies

Modular Building Blocks for Complex Molecular Architectures

The rigid, three-dimensional nature of the 3,3-disubstituted oxetane core makes this compound an attractive building block for the synthesis of complex molecular architectures. chemrxiv.org There is a growing emphasis in medicinal chemistry on the creation of molecules with greater three-dimensionality, as this often leads to improved target selectivity and better pharmacokinetic properties. nih.gov

3,3-Disubstituted oxetanes are particularly useful in the construction of spirocyclic systems. researchgate.net Spirocycles, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their conformational rigidity and novel chemical space. nih.gov The synthesis of spirocyclic oxetane-fused benzimidazoles has been reported, demonstrating the utility of the oxetane moiety in creating complex heterocyclic systems. mdpi.com The two primary amine groups of this compound provide two points for diversification, allowing for its incorporation into a wide range of complex structures through reactions such as amide bond formation or reductive amination. chemrxiv.org

Incorporation into Peptide Synthesis Methodologies

The modification of peptides to improve their therapeutic properties is a key area of research in chemical biology. One strategy is to replace a standard amide bond in the peptide backbone with a bioisostere. The incorporation of a 3-amino oxetane heterocycle as a replacement for a backbone carbonyl group has been investigated. rsc.org

This modification has been shown to have a significant impact on the secondary structure of peptides. For instance, the introduction of an oxetane into an α-helical peptide leads to a significant loss of helicity. rsc.org This is due to the oxetane inducing a kink in the helical axis and disrupting the characteristic hydrogen bonding pattern of the α-helix. rsc.org While this may be undesirable for maintaining a specific helical conformation, it can be advantageous in other contexts. For example, the incorporation of an oxetane has been shown to greatly improve the efficiency of head-to-tail peptide macrocyclizations. rsc.org The diamine functionality of this compound offers the potential to create novel peptidomimetics where the oxetane unit is integrated into the peptide backbone, potentially leading to compounds with enhanced stability and unique conformational properties. nih.gov

Exploration in Polymer Chemistry for Advanced Materials Synthesis

The field of polymer chemistry is continually seeking new monomers to create materials with novel properties. Diamines are fundamental building blocks for the synthesis of polyamides, a major class of engineering plastics known for their high strength and thermal stability. researchgate.net Polyamides are typically synthesized through the condensation polymerization of a diamine with a dicarboxylic acid or a diacid chloride. nih.gov

This compound, being a diamine, has the potential to be utilized as a monomer in the synthesis of novel polyamides. The incorporation of the oxetane ring into the polymer backbone would be expected to impart unique properties to the resulting material. The polar nature of the oxetane could enhance the polymer's hydrophilicity and alter its solubility characteristics. Furthermore, the rigid, three-dimensional structure of the oxetane unit could influence the polymer's chain packing and morphology, potentially affecting its mechanical and thermal properties. While the direct polymerization of this compound has not been extensively reported, the principles of polyamide synthesis suggest its viability as a monomer for creating a new class of functional polymers. researchgate.net

Q & A

Q. Data Contradiction Example :

| Study | Catalyst | Yield | Reference |

|---|---|---|---|

| A | Pd/C | 75% | |

| B | Ni | 60% |

Resolution : Optimize catalyst loading (5-10% w/w) and reaction time (12-24 hrs) .

Advanced: What mechanistic insights guide the optimization of nucleophilic substitution reactions on the oxetane ring?

Methodological Answer:

The oxetane ring’s strain (~26 kcal/mol) increases reactivity toward nucleophiles like amines or thiols. Key considerations:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may compete with nucleophiles.

- pH Control : Basic conditions (pH >10) deprotonate the amine, enhancing nucleophilicity .

- DFT Modeling : Computational studies predict regioselectivity. For example, methyl substitution at C3 directs nucleophilic attack to the less hindered position .

Case Study : Substitution with benzylamine in DMF at 80°C achieves 85% conversion .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Moisture Sensitivity : The oxalate salt is hygroscopic; store in a desiccator with silica gel .

- Temperature : Decomposition occurs above 150°C; long-term storage at –20°C is recommended .

- Light Exposure : UV light degrades the oxetane ring; use amber glass vials .

Advanced: How can computational modeling predict reactivity in novel reaction environments?

Methodological Answer:

- DFT Calculations : Assess oxetane ring strain and transition-state geometries. For example, B3LYP/6-31G* models reveal activation barriers for ring-opening reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., water vs. DMSO) .

- Docking Studies : Predict binding affinities for biological targets, such as enzyme active sites, to design functionalized derivatives .

Validation : Compare computed NMR shifts (<2 ppm deviation) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.